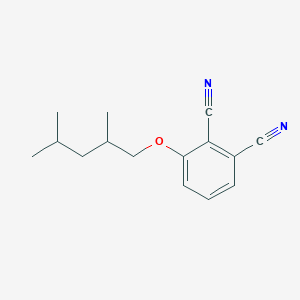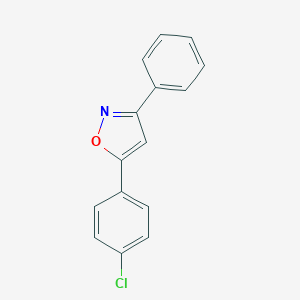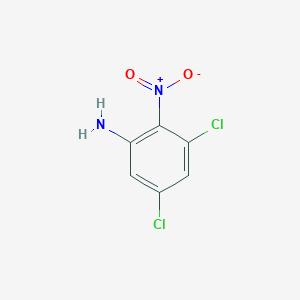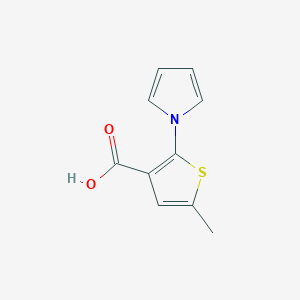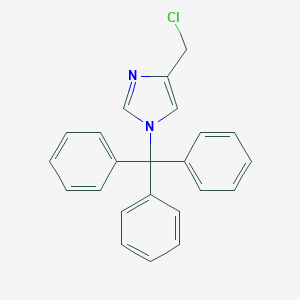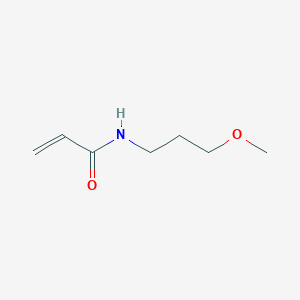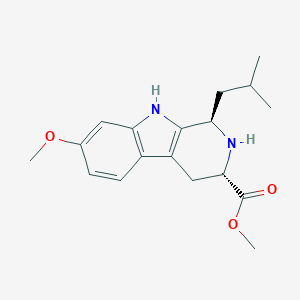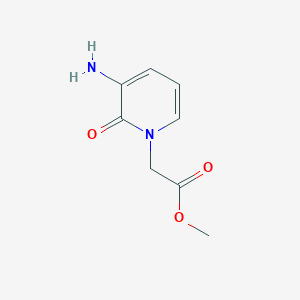![molecular formula C11H12F3NO B190105 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1978-70-7](/img/structure/B190105.png)
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It is commonly used as a research chemical in scientific studies due to its unique properties. TFMPP is a psychoactive substance that has been studied for its effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is not fully understood, but it is believed to act as a serotonin receptor agonist. 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide binds to the 5-HT2A receptor and activates it, leading to an increase in serotonin activity in the brain. This can result in altered mood, perception, and behavior.
Effets Biochimiques Et Physiologiques
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been shown to produce a range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also produce changes in mood, perception, and behavior, including euphoria, hallucinations, and altered sensory perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide in lab experiments is its unique psychoactive properties, which make it a useful model compound for studying the effects of phenethylamines on the central nervous system. However, one limitation of using 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is its potential for abuse and misuse, which can complicate research results.
Orientations Futures
There are many future directions for research on 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide. One area of interest is its potential therapeutic uses in the treatment of mental disorders. Another area of interest is its potential as a tool for studying the neurochemistry of the brain. Further research is needed to fully understand the mechanism of action of 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide and its effects on the central nervous system.
Méthodes De Synthèse
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide can be synthesized through a multi-step process involving the reaction of 4-trifluoromethylbenzoyl chloride with 2-amino-2-methyl-1-propanol. The resulting product is then purified through recrystallization to obtain 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide in its pure form.
Applications De Recherche Scientifique
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been widely used in scientific research for its psychoactive properties. It is commonly used as a model compound for studying the effects of phenethylamines on the central nervous system. 2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide has been studied for its potential therapeutic uses in the treatment of depression, anxiety, and other mental disorders.
Propriétés
Numéro CAS |
1978-70-7 |
|---|---|
Nom du produit |
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
Formule moléculaire |
C11H12F3NO |
Poids moléculaire |
231.21 g/mol |
Nom IUPAC |
2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-8(4-6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) |
Clé InChI |
WJTIFLYKIGCDQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
CC(C)C(=O)NC1=CC=C(C=C1)C(F)(F)F |
Synonymes |
PropanaMide, 2-Methyl-N-[4-(trifluoroMethyl)phenyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




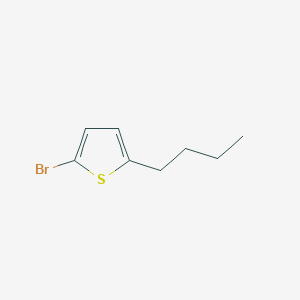
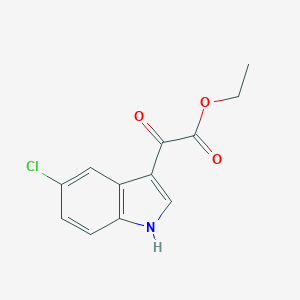
![(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B190028.png)
